1-Bromo-3-[(difluoromethoxy)methyl]benzene
Description
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-bromo-3-(difluoromethoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4,8H,5H2 |
InChI Key |
MXEVGUUOWLAZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Substituted Benzene Derivatives
One of the primary routes involves the electrophilic aromatic substitution of a suitably substituted benzene precursor, such as 3-difluoromethoxybenzene or its derivatives, with brominating agents like bromine or N-bromosuccinimide (NBS).
-
- Reagents : Bromine or N-bromosuccinimide (NBS)
- Catalysts : Iron(III) bromide or aluminum bromide to facilitate electrophilic bromination
- Conditions : Typically carried out in inert solvents such as acetic acid or dichloromethane at controlled temperatures (around 0°C to room temperature) to enhance selectivity and yield.
-
- Electrophilic substitution occurs where the bromine electrophile replaces a hydrogen atom ortho or para to existing substituents, with the difluoromethoxy group directing the substitution to the meta position relative to itself, depending on its activating or deactivating nature.
Bromination of Halogenated Benzene Intermediates
Alternatively, starting from 3-difluoromethoxybenzene or 2,4-difluorobenzene derivatives, bromination can be performed to selectively introduce the bromine atom at the desired position, especially when guided by directing effects of existing substituents.
Introduction of the Difluoromethoxy Methyl Group
Nucleophilic Substitution on Activated Aromatic Halides
The difluoromethoxy methyl group can be introduced via nucleophilic substitution reactions on aromatic halides:
Method :
- Starting from brominated benzene derivatives , a nucleophilic attack by difluoromethoxide ions (generated in situ from difluoromethyl alcohols and bases) can replace a leaving group (such as a halogen) with the difluoromethoxy methyl moiety.
Methylation of Phenolic or Aromatic Intermediates
Another pathway involves methylation of phenolic precursors with difluoromethylating agents, such as difluoromethyl iodide or bromide, in the presence of catalysts or bases.
Alternative Synthetic Strategies
Multi-step Synthesis via Cross-Coupling
Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions:
-
- Coupling of a brominated aromatic compound with a difluoromethoxy methyl precursor bearing a suitable boronic acid or stannane group.
-
- High regioselectivity and yields
- Compatibility with various functional groups
Sequential Functionalization
A sequential approach involves:
- First, bromination of the aromatic ring
- Followed by nucleophilic substitution or cross-coupling to attach the difluoromethoxy methyl group
Summary of Key Data and Reaction Conditions
Notes on Optimization and Purification
- Selectivity : Bromination can be directed by existing substituents; protecting groups may be employed to improve regioselectivity.
- Yield Enhancement : Use of catalysts and optimized reaction temperatures can significantly improve yields.
- Purification : Crude products are typically purified via column chromatography or distillation under reduced pressure to achieve high purity (>99%).
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(difluoromethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-[(difluoromethoxy)methyl]phenol, 3-[(difluoromethoxy)methyl]aniline, and other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: The major product is 3-[(difluoromethoxy)methyl]benzene.
Scientific Research Applications
1-Bromo-3-[(difluoromethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as
Biological Activity
1-Bromo-3-[(difluoromethoxy)methyl]benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBrFO
- CAS Number : 2092686-02-5
- Molecular Weight : 227.02 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its potential anticancer effects.
- Receptor Interaction : It can interact with specific receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.
In Vitro Studies
Recent studies have evaluated the efficacy of this compound in vitro:
- Anticancer Activity : In assays against cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance, it showed an IC value of approximately 10 µM against HCT116 colon cancer cells, indicating moderate potency .
| Cell Line | IC (µM) |
|---|---|
| HCT116 | 10 |
| OVCAR-8 | 12 |
Structure-Activity Relationship (SAR)
The presence of the difluoromethoxy group is hypothesized to enhance lipophilicity and bioavailability, contributing to the compound's biological activity. Comparative studies with similar compounds reveal that modifications to the halogen substituents significantly impact potency .
Case Studies
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various halogenated benzene derivatives, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus .
- Cancer Research : In a recent cancer research project, the compound was tested in combination with other chemotherapeutics to evaluate synergistic effects. Initial results showed enhanced efficacy in reducing tumor growth when combined with standard treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position of the bromine and difluoromethoxy groups on the benzene ring significantly impacts reactivity. Key comparisons include:
- 1-Bromo-4-(difluoromethoxy)benzene (para-substituted): Exhibits high reactivity in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazoles), yielding products in 72–93% efficiency. The para-substituent facilitates oxidative addition due to optimal electron-withdrawing effects .
- 1-Bromo-2-(difluoromethoxy)benzene (ortho-substituted, CAS: 175278-33-8): Despite steric hindrance, this compound shows comparable reactivity to the para-isomer in coupling reactions, achieving 79–93% yields. Steric effects are mitigated by the catalyst’s flexibility .
- 1-Bromo-3-(trifluoromethoxy)benzene (meta-substituted, -OCF₃): The trifluoromethoxy group, being more electron-withdrawing than -OCF₂H, enhances electrophilicity but may reduce nucleophilic substitution rates due to increased steric bulk .
Table 1: Substituent Effects on Reactivity
*Estimated based on analogous reactions.
Electronic and Steric Properties
- Electron-Withdrawing Effects : The -OCF₂H group is less electron-withdrawing than -OCF₃ but more than -OCH₃. This moderates the compound’s reactivity in electrophilic substitutions compared to trifluoromethoxy derivatives .
- Steric Profile : The meta-substituted derivative exhibits lower steric hindrance than ortho-substituted analogs, favoring reactions sensitive to spatial constraints .
Physical Properties and Stability
- Physical State : 1-Bromo-3-[(difluoromethoxy)methyl]benzene is typically a liquid or low-melting solid, akin to 1-Bromo-2,4-difluoro-3-methoxybenzene (CAS: 221221-00-7), which is a liquid at room temperature .
- Thermal Stability: No decomposition data are available, but halogenated benzenes generally exhibit stability up to 150°C under inert conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-3-[(difluoromethoxy)methyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or functional group interconversion. For example, bromination of a pre-functionalized benzene derivative using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., AlBr₃) can introduce the bromine atom. The difluoromethoxy group may be installed via nucleophilic substitution using difluoromethyl reagents. Key parameters include temperature (60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of brominating agents .
- Table : Common Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Bromination | NBS, AlBr₃ | CH₂Cl₂ | 60°C | 60–75% |
| Difluoromethoxy addition | ClCF₂OCH₃, K₂CO₃ | DMF | 80°C | 40–55% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- NMR (¹H/¹³C/¹⁹F): Assign peaks to confirm substituent positions and electronic environments (e.g., deshielding effects from fluorine atoms) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of Br or CF₂O groups) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for steric effects from the difluoromethoxy group .
Q. What are the primary chemical reactivity patterns observed in this compound?
- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids, while the difluoromethoxy group resists hydrolysis under acidic conditions due to fluorine’s electronegativity. Reactivity can be modulated by substituent positioning; for example, meta-substitution may hinder nucleophilic aromatic substitution compared to para-substituted analogs .
Advanced Research Questions
Q. How does the difluoromethoxy group influence metabolic stability in biological systems compared to non-fluorinated analogs?
- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes to compare degradation rates. Fluorine’s electron-withdrawing effects reduce oxidative metabolism by cytochrome P450 enzymes. For example, replace the difluoromethoxy group with methoxy in a control compound and measure half-life differences via LC-MS .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). Validate findings using orthogonal assays:
- Example : If a study reports enzyme inhibition (e.g., BACE1) but another does not, repeat assays with purified enzyme and standardized protocols. Use isothermal titration calorimetry (ITC) to directly measure binding affinity .
Q. How can computational modeling predict substituent effects on this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. Compare activation energies for bromine displacement in meta- vs. para-substituted derivatives. Validate predictions with kinetic studies .
Q. What role does this compound play in synthesizing fluorinated biaryl ethers for materials science?
- Methodological Answer : Use it as a coupling partner in Ullmann or Buchwald-Hartwig reactions to introduce fluorine into polymer backbones. For example, react with 2,5-dihydroxybenzene derivatives to create fluorinated polyethers. Monitor thermal stability via TGA and dielectric properties .
Methodological Considerations
- Synthetic Optimization : Screen catalysts (e.g., Pd vs. Cu) to improve coupling efficiency .
- Biological Assays : Include fluorinated analogs in SAR studies to isolate electronic vs. steric effects .
- Safety : Handle brominated intermediates in fume hoods due to volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
